Manganate

Beschreibung

Eigenschaften

CAS-Nummer |

14333-14-3 |

|---|---|

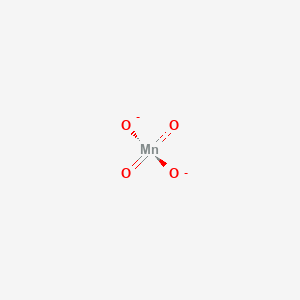

Molekularformel |

MnO4-2 |

Molekulargewicht |

118.936 g/mol |

IUPAC-Name |

dioxido(dioxo)manganese |

InChI |

InChI=1S/Mn.4O/q;;;2*-1 |

InChI-Schlüssel |

LBSANEJBGMCTBH-UHFFFAOYSA-N |

SMILES |

[O-][Mn](=O)(=O)[O-] |

Kanonische SMILES |

[O-][Mn](=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

theoretical modeling of manganate electronic structure

Theoretical Modeling of Manganate Electronic Structure: An In-depth Technical Guide

Audience: Researchers, scientists, and professionals in materials science and condensed matter physics.

Abstract: Manganates, a class of perovskite-type transition metal oxides, exhibit a remarkable array of complex phenomena, including colossal magnetoresistance (CMR), metal-insulator transitions, and intricate charge, orbital, and spin ordering.[1][2] These properties stem from the strong interplay between lattice, charge, spin, and orbital degrees of freedom.[3] Understanding and predicting these behaviors necessitates sophisticated theoretical models and computational methods to accurately describe their electronic structure. This guide provides a comprehensive overview of the core theoretical frameworks, computational approaches, and key experimental techniques used to investigate the electronic properties of manganates. It aims to serve as a foundational resource for researchers engaged in the study of these strongly correlated electron systems.

Core Theoretical Concepts

The unique physics of manganates is governed by a few fundamental mechanisms that describe the interactions between electrons and the crystal lattice.

Double-Exchange Mechanism

Proposed by Clarence Zener, the double-exchange (DE) mechanism is central to understanding the link between ferromagnetism and metallic conductivity in mixed-valence manganites, such as La₁₋ₓAₓMnO₃ (where A is a divalent cation like Sr²⁺ or Ca²⁺).[4] In these materials, doping introduces a mix of Mn³⁺ (3d⁴) and Mn⁴⁺ (3d³) ions.[5]

The DE model describes the hopping of an itinerant e₉ electron from a Mn³⁺ ion to an adjacent Mn⁴⁺ ion through an intermediate oxygen atom.[4][6] This hopping process is most favorable when the localized t₂₉ core spins on the neighboring manganese ions are ferromagnetically aligned, due to strong on-site Hund's coupling.[4] This alignment minimizes the kinetic energy of the hopping electron, effectively coupling the material's magnetic order to its electronic transport properties and giving rise to the CMR effect near the Curie temperature.[4] While the DE model qualitatively explains many features, it alone is often insufficient and must be supplemented by other interactions.[4][7]

Jahn-Teller Effect

The Jahn-Teller (JT) effect is a crucial electron-phonon interaction in manganates, arising from the orbital degeneracy of the Mn³⁺ ion in its high-spin state (t₂₉³e₉¹).[8] This theorem states that any non-linear molecular system with a degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy and lower its overall energy.[8]

In manganates, this manifests as a distortion of the MnO₆ octahedra.[5][8] This distortion lifts the degeneracy of the e₉ orbitals, localizing the electron in a specific orbital and creating a strong coupling between the electronic states and the lattice vibrations (phonons).[9] This JT distortion can lead to an insulating state and is a key competitor to the metallic state favored by the double-exchange mechanism.[9][10] The interplay between DE and the JT effect is fundamental to the metal-insulator transitions observed in these materials.[10]

Charge and Orbital Ordering

In certain doping ranges, typically around x=0.5, the interplay of electrostatic repulsion and the Jahn-Teller effect can lead to the formation of ordered superstructures of Mn³⁺ and Mn⁴⁺ ions, a phenomenon known as charge ordering (CO).[9][11] This ordering is often accompanied by a specific arrangement of the occupied e₉ orbitals on the Mn³⁺ sites, known as orbital ordering (OO).[5][12]

Charge and orbital ordering typically promote an insulating, antiferromagnetic ground state, competing directly with the ferromagnetic metallic phase.[9][11] The stability of the CO-OO state is sensitive to factors like the average size of the A-site cation and external stimuli such as magnetic fields, which can "melt" the ordered state and induce a transition to a metallic phase.[11]

Computational Methods for Electronic Structure

To model the complex interactions in manganates, several computational techniques are employed, ranging from first-principles methods to many-body theories.

Density Functional Theory (DFT)

Density Functional Theory is a widely used first-principles method for calculating the electronic structure of materials. Standard approximations within DFT, such as the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA), have been applied to manganates. However, these methods often fail to capture the strongly correlated nature of the Mn 3d electrons, underestimating the band gap and incorrectly predicting metallic behavior for insulating phases like LaMnO₃.[13]

DFT+U

To address the limitations of standard DFT, the DFT+U method introduces a Hubbard-like term (U) to better describe the strong on-site Coulomb repulsion of the localized d-electrons.[14][15][16] This approach improves the description of electron localization, often correctly predicting the insulating ground state of parent manganates and providing more accurate band gaps and magnetic moments.[14] The choice of the effective U parameter can be empirical, adjusted to match experimental results, or determined from first-principles calculations.[17][18][19]

Dynamical Mean-Field Theory (DMFT)

Dynamical Mean-Field Theory is a powerful non-perturbative technique designed to treat strongly correlated electron systems.[20] DMFT maps the complex many-body lattice problem onto a solvable single-impurity problem embedded in a self-consistent electronic bath.[3][20] This approach captures local quantum fluctuations and has been successful in describing the physics of manganates, including the metal-insulator transition and the nature of the paramagnetic insulating phase above the Curie temperature.[3][7][21] When combined with DFT (as LDA+DMFT), it provides a robust framework for realistic material calculations.[22]

Data Presentation: Calculated Electronic Properties

The following tables summarize representative quantitative data from theoretical calculations for the parent this compound LaMnO₃, a prototypical system for studying these effects.

Table 1: Comparison of Theoretical Methods for LaMnO₃

| Method | Predicted Ground State | Band Gap (eV) | Magnetic Moment (μB/Mn) | Reference |

| LDA/GGA | Metallic / Semi-metallic | ~0.0 - 0.2 | ~3.5 | [13] |

| DFT+U | A-type Antiferromagnetic Insulator | 1.0 - 2.0 | ~3.7 - 4.0 | [14],[23] |

| Hybrid Functionals (e.g., B3LYP) | A-type Antiferromagnetic Insulator | ~2.5 - 3.8 | ~4.1 | [13] |

| LDA+DMFT | A-type Antiferromagnetic Insulator | ~1.5 - 2.0 | ~3.8 | [3] |

Table 2: Calculated vs. Experimental Parameters for Orthorhombic LaMnO₃

| Parameter | Calculation (PBEsol+U) | Calculation (DFT) | Experimental Value | Reference |

| Lattice Parameter a (Å) | 5.56 | 5.53 | 5.53 | [24],[23] |

| Lattice Parameter b (Å) | 5.75 | 5.74 | 5.74 | [24],[23] |

| Lattice Parameter c (Å) | 7.70 | 7.69 | 7.69 | [24],[23] |

| Band Gap (eV) | ~1.7 | ~0.7 | 1.1 - 2.4 | [23] |

Experimental Protocols

Theoretical models are validated by comparison with experimental data. Key techniques for probing the electronic structure of manganates include X-ray Absorption Spectroscopy and Angle-Resolved Photoemission Spectroscopy.

X-ray Absorption Spectroscopy (XAS)

XAS is a powerful element-specific technique used to probe the local electronic and geometric structure of materials.[25][26]

Methodology:

-

Photon Source: A tunable, high-intensity X-ray beam is generated at a synchrotron radiation facility.[25]

-

Monochromatization: A double-crystal monochromator selects a narrow energy band from the synchrotron beam.[25]

-

Absorption Measurement: The monochromatic X-ray beam is directed at the this compound sample. The energy of the beam is scanned across an absorption edge of a constituent element (e.g., the Mn K-edge or L-edge, or the O K-edge).[27][28]

-

Detection: The absorption is measured by monitoring the intensity of the transmitted X-rays or by detecting secondary products like fluorescence photons or photoelectrons.[25][29]

-

Data Analysis:

-

XANES (X-ray Absorption Near-Edge Structure): The region near the absorption edge is sensitive to the oxidation state and local coordination geometry of the absorbing atom.[25][30] The energy position and shape of the edge provide information on the valence state (e.g., Mn³⁺ vs. Mn⁴⁺).[30]

-

EXAFS (Extended X-ray Absorption Fine Structure): Oscillations well above the edge contain information about the bond distances, coordination numbers, and identities of neighboring atoms.[25][29]

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a direct experimental technique for visualizing the electronic band structure and Fermi surface of crystalline solids.[31][32]

Methodology:

-

Sample Preparation: A high-quality single crystal of the this compound material is required. The sample is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, atomically flat surface.

-

Photon Source: The sample is irradiated with monochromatic photons, typically from a UV lamp or a synchrotron source, with sufficient energy to cause photoemission.[31][33]

-

Photoelectric Effect: When a photon is absorbed, an electron is ejected from the sample surface.[31][33]

-

Electron Analysis: A hemispherical electron analyzer measures the kinetic energy (Eₖ) and the emission angles (θ, φ) of the photoemitted electrons with high precision.[32]

-

Band Structure Mapping: By conserving energy and momentum during the photoemission process, the measured kinetic energy and angles can be directly converted into the electron's binding energy (E₈) and crystal momentum (k) inside the solid.[33] Repeating this measurement for many different emission angles allows for the direct mapping of the material's band dispersion E(k).[34]

Visualizations

The relationships between theoretical concepts and the computational workflow can be visualized to clarify the logical connections.

References

- 1. guava.physics.ucsd.edu [guava.physics.ucsd.edu]

- 2. Ultrafast structural and electronic dynamics of the metallic phase in a layered manganite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hf.iphy.ac.cn [hf.iphy.ac.cn]

- 4. grokipedia.com [grokipedia.com]

- 5. ill.eu [ill.eu]

- 6. [PDF] Multiple double-exchange mechanism by Mn 2+ -doping in manganite compounds | Semantic Scholar [semanticscholar.org]

- 7. Double exchange model and the unique properties of the manganites [ufn.ru]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The effect of band Jahn-Teller distortion on the magnetoresistivity of manganites: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. DFT+U Study of the Electronic, Magnetic and Mechanical Properties of Co, CoO, and Co3O4 [scielo.org.za]

- 16. Density Functional Studies on the Atomistic Structure and Properties of Iron Oxides: A Parametric Study [mdpi.com]

- 17. arxiv.org [arxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Dynamical mean-field theory - Wikipedia [en.wikipedia.org]

- 21. [0903.2989] Dynamical mean field theory for manganites [arxiv.org]

- 22. Dynamical Mean Field Theory (DMFT) Method | Physical and Life Sciences Directorate [pls.llnl.gov]

- 23. researchgate.net [researchgate.net]

- 24. jomardpublishing.com [jomardpublishing.com]

- 25. In-situ X-Ray Absorption Spectroscopy (XAS) Investigation of a Bifunctional Manganese Oxide Catalyst with High Activity for Electrochemical Water Oxidation and Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. X-ray absorption spectroscopy - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. X-ray Absorption Spectroscopy Study of Iron Site Manganese Substituted Yttrium Orthoferrite [mdpi.com]

- 30. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 31. Experimental Techniques – Vishik Lab: Spectroscopies of Advanced Materials [vishiklab.faculty.ucdavis.edu]

- 32. ARPES – Fermiologics [fermiologics.com]

- 33. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]

- 34. [cond-mat/0603642] Angle-resolved photoemission spectroscopy of perovskite-type transition-metal oxides and their analyses using tight-binding band structure [arxiv.org]

investigating the magnetic properties of perovskite manganates

This in-depth technical guide explores the fascinating magnetic properties of perovskite manganites, a class of materials renowned for their colossal magnetoresistance (CMR) and rich phase diagrams.[1] This document is intended for researchers and scientists in materials science and condensed matter physics, providing a summary of key theoretical concepts, experimental methodologies, and quantitative data.

Fundamental Magnetic Interactions

The magnetic and electronic properties of perovskite manganites, with the general formula RE

1−xx3Double-Exchange (DE) Mechanism: This mechanism describes the ferromagnetic coupling between neighboring Mn³⁺ and Mn⁴⁺ ions mediated by an itinerant e_g electron hopping through an intermediate oxygen ion.[4][5] The hopping is facilitated when the core spins of the manganese ions are aligned, thus promoting a ferromagnetic metallic state.[5] This electron delocalization reduces the kinetic energy of the system, stabilizing the ferromagnetic ordering.[5]

Jahn-Teller (JT) Distortion: The Mn³⁺ ion (with a 3d⁴ configuration) in an octahedral coordination environment is a classic example of a Jahn-Teller active ion.[6] The degeneracy of the e_g orbitals is lifted by a distortion of the MnO₆ octahedra, which traps the electron in a localized state.[6][7] This effect is crucial in understanding the insulating behavior of undoped manganites and competes with the DE mechanism.[8][9]

Below is a diagram illustrating the logical relationship of the Double-Exchange mechanism.

Figure 1: Double-Exchange Mechanism in Manganites.

Experimental Investigation Techniques

A variety of experimental techniques are employed to characterize the magnetic properties of perovskite manganites.[10] These methods probe the material's structure, magnetic ordering, and electronic transport properties.

Common Experimental Workflow: The investigation of a novel perovskite manganite typically follows a systematic workflow, from synthesis to detailed characterization.

Figure 2: Typical experimental workflow for perovskite manganates.

Detailed Experimental Protocol: Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a cornerstone technique for characterizing the bulk magnetic properties of materials. It is used to measure the magnetic moment of a sample as a function of an applied magnetic field and temperature.

Objective: To measure the magnetic hysteresis (M-H) loop and temperature-dependent magnetization (M-T) of a perovskite manganite sample.

Methodology:

-

Sample Preparation:

-

A small, well-defined mass of the powdered or solid perovskite manganite sample is weighed accurately.

-

The sample is mounted securely in a sample holder (e.g., a gelatin capsule or a specialized rod) to ensure it is mechanically stable during vibration.

-

-

M-H Loop Measurement (at a fixed temperature, e.g., 300 K and 100 K):

-

The sample holder is inserted into the VSM.

-

The system is allowed to stabilize at the desired temperature.

-

A magnetic field is applied and swept from a maximum positive value (e.g., +2 Tesla) to a maximum negative value (-2 Tesla) and back to the starting field.

-

The sample is vibrated at a constant frequency, inducing a voltage in pickup coils that is proportional to the sample's magnetic moment.

-

The induced voltage is measured continuously as the field is swept, generating the M-H curve. Data points for saturation magnetization (Ms), remanence (Mr), and coercivity (Hc) are extracted.

-

-

M-T Curve Measurement (in a fixed field):

-

The sample is cooled to the lowest desired temperature (e.g., 10 K) in the absence of a magnetic field (Zero-Field-Cooled or ZFC).

-

A small, constant magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment is measured as the temperature is slowly ramped up to a value above the expected Curie temperature (T_C), for example, 400 K. This generates the ZFC curve.

-

The sample is then cooled back down in the same constant magnetic field (Field-Cooled or FC).

-

The magnetic moment is measured again during the cooling ramp, generating the FC curve.

-

The Curie temperature (T_C) is determined from the sharp drop in magnetization in the ZFC curve.

-

Quantitative Data Summary

The magnetic properties of perovskite manganites are highly sensitive to their composition, particularly the doping level (x) at the A-site. The La

1−xx3| Compound | Doping (x) | Crystal Structure | T_C (K) | Saturation Magnetization (at low T) | Reference |

La | 0.175 | Rhombohedral (R-3c) | ~270 K | ~3.4 µ_B/Mn | [13] |

La | 0.30 | Rhombohedral (R-3c) | ~370 K | High | [11] |

La | 0.33 | Rhombohedral (R-3c) | >370 K | Highest in series | [11] |

La | 0.40 | Rhombohedral (R-3c) | ~355 K | Decreases from x=0.33 | [11] |

Note: T_C (Curie Temperature) marks the transition from a ferromagnetic to a paramagnetic state. Saturation magnetization values can vary based on synthesis conditions and measurement parameters.

Conclusion

The investigation of perovskite manganates reveals a complex interplay between structural, electronic, and magnetic degrees of freedom. The balance between the double-exchange mechanism and Jahn-Teller distortions, tunable via chemical doping and external stimuli, gives rise to their remarkable properties like colossal magnetoresistance.[14][15] A systematic experimental approach, combining synthesis with structural and magnetic characterization, is crucial for advancing the fundamental understanding and potential application of these materials in next-generation electronic and spintronic devices.[16]

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Multiple double-exchange mechanism by Mn{sup 2+} doping in manganite compounds (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Double-exchange mechanism - Wikipedia [en.wikipedia.org]

- 6. digitalcommons.unf.edu [digitalcommons.unf.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. [PDF] Jahn-Teller distortion and electronic correlation effects in undoped manganese perovskites | Semantic Scholar [semanticscholar.org]

- 9. [cond-mat/9810185] Jahn-Teller distortion and electronic correlation effects in undoped manganese perovskites [arxiv.org]

- 10. Experimental Techniques for the Characterization of Magnetic Thin Films [ouci.dntb.gov.ua]

- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis and Discovery of Novel Manganate Compounds

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel manganate compounds continues to be a vibrant and rapidly evolving field of materials science. The unique magnetic and electronic properties arising from the versatile oxidation states of manganese make these materials highly promising for a wide range of applications, from next-generation data storage and spintronics to advanced cathode materials in lithium-ion batteries and potential applications in biomedical technologies. This technical guide provides an in-depth overview of the synthesis, characterization, and discovery of novel this compound compounds, with a focus on experimental protocols, quantitative data presentation, and logical workflows.

Synthesis Methodologies: A Detailed Overview

The properties of this compound compounds are intrinsically linked to their crystal structure, stoichiometry, and morphology. The choice of synthesis method is therefore a critical factor in tailoring these materials for specific applications. The following sections detail the most common and effective synthesis techniques.

Solid-State Reaction Method

The solid-state reaction method is a conventional and widely used technique for synthesizing polycrystalline this compound powders. It involves the direct reaction of solid precursors at high temperatures.

Experimental Protocol:

A typical solid-state synthesis for a perovskite manganite, such as La0.7Sr0.3MnO3, is as follows:

-

Precursor Preparation: High-purity powders of lanthanum oxide (La₂O₃), strontium carbonate (SrCO₃), and manganese oxide (MnO₂) are weighed in stoichiometric amounts.

-

Mixing: The precursors are thoroughly mixed and ground together in an agate mortar with a pestle for an extended period (e.g., 1-2 hours) to ensure homogeneity. Acetone or ethanol is often used as a mixing medium to improve the homogeneity of the mixture.

-

Calcination: The mixed powder is placed in an alumina crucible and calcined in a furnace at temperatures ranging from 900°C to 1400°C for 12-24 hours. Multiple intermediate grinding and calcination steps are often necessary to achieve a single-phase product.

-

Sintering: For dense ceramic samples, the calcined powder is pressed into pellets and sintered at a higher temperature (e.g., 1200°C to 1500°C) for an extended period.

Sol-Gel Method

The sol-gel method offers better control over stoichiometry, particle size, and homogeneity at lower reaction temperatures compared to the solid-state method. This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then gelled to form a solid network.

Experimental Protocol:

A representative sol-gel synthesis for La1-xSrxMnO3 nanoparticles is as follows:

-

Precursor Solution: Stoichiometric amounts of lanthanum nitrate (La(NO₃)₃), strontium nitrate (Sr(NO₃)₂), and manganese nitrate (Mn(NO₃)₂) are dissolved in distilled water.

-

Chelating Agent Addition: A chelating agent, such as citric acid, is added to the solution. The molar ratio of metal cations to citric acid is typically maintained at 1:1 to 1:2.

-

Gel Formation: The solution is heated to 60-80°C with constant stirring. A gelling agent, such as ethylene glycol, is then added, leading to the formation of a viscous gel through polyesterification.

-

Decomposition and Calcination: The gel is dried in an oven to remove excess water and then decomposed by heating at a higher temperature (e.g., 250-500°C) to form a precursor powder. This powder is subsequently calcined at a temperature between 600°C and 1000°C to obtain the final crystalline this compound phase.

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles.

Experimental Protocol:

A typical hydrothermal synthesis for manganese oxide (MnO₂) nanostructures is as follows:

-

Precursor Solution: A solution of a manganese salt, such as manganese sulfate (MnSO₄) or potassium perthis compound (KMnO₄), is prepared in distilled water.

-

Autoclave Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave.

-

Heating: The autoclave is heated in an oven to a specific temperature, typically between 120°C and 200°C, for a duration ranging from a few hours to several days. The autogenous pressure generated within the autoclave facilitates the crystallization process.

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by filtration or centrifugation, washed several times with distilled water and ethanol, and finally dried in an oven.

Quantitative Data of Novel this compound Compounds

The following tables summarize the key structural and magnetic properties of several recently discovered or noteworthy this compound compounds.

Table 1: Crystal Structure Data of Selected Novel this compound Compounds

| Compound | Synthesis Method | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Cs₃Mn₂O₄[1] | Azide/Nitrate Route | Monoclinic | P2₁/c | 12.7633 | 10.8231 | 12.8029 | 118.39 |

| La₀.₇Sr₀.₃MnO₃ | Sol-Gel | Rhombohedral | R-3c | 5.513 | 5.513 | 13.35 | - |

| Li₂Mn₁/₂Ti₁/₂O₂F[2] | Solid-State | Not specified | Not specified | - | - | - | - |

| Hausmannite (Mn₃O₄)[3] | Natural | Tetragonal | I4₁/amd | 5.7556 | 5.7556 | 9.443 | - |

Table 2: Magnetic Properties of Selected Novel this compound Compounds

| Compound | Magnetic Ordering | Tc / TN (K) | Magnetic Moment (μB/Mn) |

| Cs₃Mn₂O₄[1] | Antiferromagnetic | ~12 (TN) | Not specified |

| La₀.₇Sr₀.₃MnO₃[4] | Ferromagnetic | ~360 (Tc) | ~3.7 |

| La₀.₅Ca₀.₅MnO₃[5] | Complex mixed magnetic ordering | Not specified | Not specified |

| La₀.₆₇Sr₀.₃₃Mn₀.₉Cr₀.₁O₃[4] | Ferromagnetic | 328 (Tc) | Not specified |

Table 3: Electrochemical Properties of Selected Lithium this compound Cathode Materials

| Compound | Synthesis Method | Initial Discharge Capacity (mAh/g) | Voltage Range (V) | Capacity Retention |

| Li₂Mn₁/₂Ti₁/₂O₂F[2] | Solid-State | ~250 | 2.0 - 4.8 | Good |

| Li₁.₂Mn₀.₅₅Ti₀.₀₅Ni₀.₂O₂[6] | Co-precipitation | 210.4 | Not specified | 90.7% after 100 cycles |

| NCM622 (LiNi₀.₆Co₀.₂Mn₀.₂O₂)[7] | Co-precipitation | 199.8 | Not specified | 89.8% after 100 cycles |

Visualizing Workflows and Logical Relationships

Understanding the intricate processes involved in the synthesis and discovery of novel materials can be greatly facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the field of this compound research.

Caption: Experimental Workflow for Solid-State Synthesis of Manganates.

Caption: Decision Tree for Selecting a this compound Synthesis Method.

Caption: Logical Workflow for Machine Learning-Assisted Discovery of Novel Manganates.

Conclusion and Future Outlook

The synthesis and discovery of novel this compound compounds remain a cornerstone of modern materials research. The methodologies outlined in this guide, from traditional solid-state reactions to advanced hydrothermal and sol-gel techniques, provide a robust toolkit for researchers to create materials with tailored properties. The strategic use of data-driven approaches, such as machine learning, is poised to accelerate the discovery of new manganates with unprecedented functionalities. As our understanding of the intricate relationships between synthesis, structure, and properties deepens, we can expect the development of next-generation this compound materials that will drive innovation in energy storage, electronics, and beyond. For professionals in drug development, the advancements in nanoparticle synthesis of manganates may open new avenues for targeted drug delivery and diagnostic agents, warranting further interdisciplinary investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Research Progress of Doped Manganite Materials in Magnetic Refrigeration [frontiersin.org]

- 5. Size and Nonstoichiometry Effects on Magnetic Properties of - Manganite | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 6. Ti-Doped Co-Free Li1.2Mn0.6Ni0.2O2 Cathode Materials with Enhanced Electrochemical Performance for Lithium-Ion Batteries [mdpi.com]

- 7. mdpi.com [mdpi.com]

A First-Principles Guide to Manganate Surface Chemistry for Catalysis and Beyond

Abstract

Manganate-based perovskite oxides are at the forefront of materials science, demonstrating immense potential in applications ranging from solid oxide fuel cells (SOFCs) to electrocatalysis and beyond. The surface chemistry of these materials dictates their performance, governing reaction kinetics and overall efficiency. First-principles calculations, primarily based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate electronic and geometric structures of this compound surfaces at the atomic level. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of first-principles calculations to understand and predict the surface chemistry of manganates. We will delve into the theoretical underpinnings, present key quantitative data in a structured format, provide detailed experimental protocols for material synthesis and characterization, and visualize complex relationships and workflows through diagrams.

Introduction to this compound Perovskites and First-Principles Calculations

Perovskite oxides, with the general formula ABO₃, possess a unique crystal structure that is highly tolerant to elemental substitution, allowing for the fine-tuning of their electronic and catalytic properties. Manganates, where manganese occupies the B-site, are of particular interest due to the variable oxidation states of manganese (Mn²⁺, Mn³⁺, Mn⁴⁺), which play a crucial role in their redox chemistry. The surface of a this compound perovskite is not simply a termination of the bulk structure; it can undergo reconstructions, and its properties are highly dependent on the terminating layer (AO vs. BO₂).

First-principles, or ab initio, calculations are computational methods that rely on the fundamental laws of quantum mechanics to model the behavior of materials without the need for empirical parameters. Density Functional Theory (DFT) is the most widely used first-principles method for solid-state systems. By solving the Kohn-Sham equations, DFT allows us to determine the ground-state electronic structure of a material, from which a wealth of properties can be derived, including surface energies, adsorption energies of molecules, and energy barriers for chemical reactions. For strongly correlated systems like manganates, standard DFT is often augmented with a Hubbard U correction (DFT+U) to more accurately describe the localized d-electrons of the manganese ions.

Computational and Experimental Methodologies

A synergistic approach combining theoretical calculations with experimental validation is crucial for advancing the understanding and application of this compound materials. This section details the typical workflows for both computational and experimental investigations.

First-Principles Computational Workflow

The process of performing DFT+U calculations on a this compound surface involves several key steps, as illustrated in the workflow diagram below. The primary goal is to create a realistic model of the surface and then simulate the properties and reactions of interest.

Experimental Protocols

2.2.1. Synthesis Method: Sol-Gel Synthesis of LaMnO₃

The sol-gel method is a versatile technique for preparing high-purity, homogenous perovskite powders at relatively low temperatures.[1][2][3][4]

-

Precursor Preparation: Stoichiometric amounts of Lanthanum nitrate hexahydrate (La(NO₃)₃·6H₂O) and Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) are dissolved in deionized water.

-

Chelation: A chelating agent, such as citric acid, is added to the solution. The molar ratio of citric acid to total metal cations is typically kept at 1.5:1 to ensure complete complexation of the metal ions.

-

pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., 8) using ammonia solution to facilitate gel formation.[1]

-

Gel Formation: The solution is heated on a hot plate (e.g., at 90°C) with continuous stirring. As the water evaporates, the solution becomes more viscous and eventually forms a transparent gel.[1]

-

Drying and Calcination: The gel is dried in an oven (e.g., at 120°C) to remove residual water, resulting in a porous solid. This precursor is then ground and calcined at a high temperature (e.g., 750°C for 2 hours) to crystallize the LaMnO₃ perovskite phase.[1]

2.2.2. Synthesis Method: Pulsed Laser Deposition (PLD) of Manganite Thin Films

PLD is a physical vapor deposition technique used to grow high-quality crystalline thin films.[5][6][7]

-

Target Preparation: A dense polycrystalline target of the desired this compound composition is prepared.

-

Deposition Chamber Setup: A single-crystal substrate (e.g., SrTiO₃ or YSZ) is mounted inside a vacuum chamber. The chamber is then evacuated to a high vacuum.

-

Deposition Process: A high-power pulsed laser (e.g., a KrF excimer laser) is focused onto the rotating target. The laser ablation creates a plasma plume of the target material, which expands and deposits onto the heated substrate.[7]

-

Growth Parameters: The quality of the film is controlled by several parameters, including substrate temperature, background gas pressure (typically oxygen), laser fluence, and repetition rate.[7]

-

Cooling: After deposition, the film is cooled down in a controlled oxygen atmosphere to ensure proper oxygen stoichiometry.

2.2.3. Surface Characterization: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the top few nanometers of a material.[8][9][10][11][12]

-

Sample Preparation: The this compound sample (powder or thin film) is mounted on a sample holder and introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (commonly Al Kα or Mg Kα).

-

Photoelectron Detection: The X-rays excite core-level electrons, which are emitted from the surface. An electron energy analyzer measures the kinetic energy of these photoelectrons.

-

Data Analysis: The binding energy of the photoelectrons is calculated, which is characteristic of the element and its oxidation state. The spectra are often deconvoluted using fitting software to quantify the different chemical species present. For example, the Mn 2p spectrum can be fitted to distinguish between Mn³⁺ and Mn⁴⁺ states.[1][8]

2.2.4. Electrochemical Characterization: Rotating Disk Electrode (RDE) for Oxygen Reduction Reaction (ORR)

RDE is a hydrodynamic electrochemical technique used to evaluate the catalytic activity of materials for reactions like the ORR.[13][14][15][16][17]

-

Catalyst Ink Preparation: A specific amount of the this compound catalyst powder is dispersed in a solvent mixture (e.g., water and isopropanol) with a binder (e.g., Nafion) and sonicated to form a homogeneous ink.[15]

-

Electrode Preparation: A small, known volume of the catalyst ink is drop-casted onto the polished surface of a glassy carbon disk electrode and dried to form a thin film.[15]

-

Electrochemical Cell Setup: A three-electrode cell is assembled with the catalyst-coated RDE as the working electrode, a counter electrode (e.g., a platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE). The cell is filled with an electrolyte (e.g., O₂-saturated 0.1 M KOH).

-

Measurement: The working electrode is rotated at a specific speed (e.g., 1600 rpm) while the potential is swept (linear sweep voltammetry). The resulting current is measured, which corresponds to the rate of the ORR. By performing measurements at different rotation speeds, kinetic parameters can be extracted.[17]

Key Physicochemical Properties from First-Principles

First-principles calculations provide invaluable insights into the fundamental properties that govern the surface chemistry of manganates. This section presents a summary of key quantitative data derived from such calculations.

Surface Stability and Termination

The stability of a particular surface termination is determined by its surface energy (γ). In a thermodynamic equilibrium, a crystal will expose the surfaces with the lowest surface energies. DFT calculations can predict these energies for different crystallographic planes and terminations.

Table 1: Calculated Surface and Defect Energies for Selected Manganates

| Material System | Surface/Defect | Calculated Energy (eV) | Computational Method | Reference(s) |

| LaMnO₃ (cubic) | O₂ Dissociative Adsorption (LaO-term.) | -4.57 | DFT (GGA) | [3] |

| LaMnO₃ (cubic) | O₂ Dissociative Adsorption (MnO₂-term.) | -1.75 | DFT (GGA) | [3] |

| La₀.₅Sr₀.₅CoO₃ | Oxygen Vacancy (doped with Fe, FM) | ~1.6 | DFT | [18] |

| La₀.₅Sr₀.₅CoO₃ | Oxygen Vacancy (doped with Fe, PM) | ~2.1 | DFT | [18] |

| La₀.₅Sr₀.₅CoO₃ | Oxygen Vacancy (doped with Ni, FM) | ~1.3 | DFT | [18] |

| La₀.₅Sr₀.₅CoO₃ | Oxygen Vacancy (doped with Ni, PM) | ~2.2 | DFT | [18] |

| Mn₃O₄ (100) | Oxygen Vacancy (surface) | ~1.8 | DFT | [19] |

| MnFe₂O₄ (100) | Oxygen Vacancy (surface) | ~1.2 | DFT | [19] |

Note: FM = Ferromagnetic, PM = Paramagnetic. Oxygen vacancy formation energies are highly dependent on the chemical potential of oxygen.

Adsorption of Reaction Intermediates

The catalytic activity of a this compound surface is largely determined by how strongly it binds to reactant molecules and reaction intermediates. The adsorption energy (E_ads) is a key descriptor for this interaction. A moderate adsorption energy is often desired for an efficient catalyst – if the binding is too weak, the reactant will not interact with the surface, and if it is too strong, the product will not desorb, poisoning the catalyst.

Table 2: Calculated Adsorption Energies of Oxygen Species on this compound Surfaces

| Surface | Adsorbate | Adsorption Site | Adsorption Energy (E_ads) (eV) | Computational Method | Reference(s) |

| Mn-Fe (111) | O₂ (dissociated) | Top | -7.62 | DFT (GGA) | [20] |

| Mn-Fe (111) | O₂ (dissociated) | Bridge | -9.22 | DFT (GGA) | [20] |

| MnO(100) | CO | Terrace | -0.37 | DFT+U, DFT-D3 | [21] |

| β-MnO₂ (211) | OH | Mn | Stronger than (2-2-1) | DFT | [22] |

| IrO₂ (110) | Oxygenates | Ir | Strongest among tested MO₂ | DFT | [23] |

| CeO₂ (111) | Oxygenates | Ce | Weakest among tested MO₂ | DFT | [23] |

Note: Negative adsorption energy indicates an exothermic process (stable adsorption).

Catalytic Mechanisms: The Oxygen Reduction Reaction (ORR)

The ORR is a fundamental reaction in fuel cells and metal-air batteries. This compound perovskites are promising non-precious metal catalysts for this reaction. DFT calculations can elucidate the multi-step reaction pathway and identify the rate-limiting step. The ORR on a perovskite surface in an alkaline medium can proceed through a complex network of elementary steps involving intermediates like OOH, O, and OH*.

The Role of Surface Defects and Dopants

The idealized, perfect crystal surface is often not the most catalytically active. Surface defects, such as oxygen vacancies, and the introduction of dopant atoms can dramatically alter the electronic structure and, consequently, the chemical reactivity of this compound surfaces.

Oxygen Vacancies

Oxygen vacancies are common point defects in perovskite oxides. They can act as active sites for the adsorption and dissociation of molecules. The formation energy of an oxygen vacancy is a critical parameter that can be readily calculated using DFT. A lower formation energy implies a higher concentration of vacancies under operating conditions. As shown in Table 1, the formation energy can be influenced by factors such as the local coordination and the magnetic state of the material.[18][19][24]

Cation Doping

Introducing dopant cations into the A-site (e.g., substituting La with Sr) or B-site of the perovskite lattice is a common strategy to enhance catalytic activity. Dopants can modify the electronic structure by creating charge imbalances, which are compensated by changes in the manganese oxidation state or the formation of oxygen vacancies. First-principles calculations can predict how different dopants will affect these properties, guiding the rational design of more efficient catalysts. For instance, doping can alter the local strain and the strength of the Mn-O bond, thereby tuning the adsorption energies of reaction intermediates.

Conclusion and Outlook

First-principles calculations have fundamentally changed our approach to studying the surface chemistry of this compound materials. By providing atomic-scale insights into surface stability, electronic structure, and reaction mechanisms, DFT and related methods offer a powerful predictive tool to guide the design of next-generation catalysts and functional materials. The continued development of computational methods, coupled with high-throughput screening and machine learning approaches, will further accelerate the discovery of novel this compound compositions with tailored surface properties for a wide range of applications. The synergy between theory and experiment, as outlined in this guide, will remain the cornerstone of innovation in this exciting field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. A practical guide to pulsed laser deposition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. A practical guide to pulsed laser deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In situ XPS studies of perovskite oxide surfaces under electrochemical polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00340J [pubs.rsc.org]

- 14. anl.gov [anl.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Best Practices and Testing Protocols for Benchmarking ORR Activities of Fuel Cell Electrocatalysts Using Rotating Disk Electrode (Journal Article) | OSTI.GOV [osti.gov]

- 17. researchgate.net [researchgate.net]

- 18. arxiv.org [arxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. spiedigitallibrary.org [spiedigitallibrary.org]

- 21. osti.gov [osti.gov]

- 22. researchgate.net [researchgate.net]

- 23. Descriptor-Driven Prediction of Adsorption Energy of Oxygenates on Metal Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. wexlergroup.github.io [wexlergroup.github.io]

The Pivotal Role of Jahn-Teller Distortion in Manganate Compounds: An In-depth Technical Guide

Abstract

The Jahn-Teller (JT) distortion, a subtle yet profound structural phenomenon, lies at the heart of the complex and fascinating physics of manganate compounds. This technical guide provides a comprehensive exploration of the pivotal role of the Jahn-Teller effect in governing the electronic, magnetic, and transport properties of these materials. From the fundamental mechanism involving the Mn³⁺ ion to its cooperative manifestation and its intricate relationship with colossal magnetoresistance (CMR), this document synthesizes key theoretical concepts and experimental findings. Detailed experimental protocols for characterizing JT distortions are provided, alongside quantitative data on structural parameters, to offer a practical resource for researchers in the field. Visualizations of the underlying physical processes and experimental workflows are presented to facilitate a deeper understanding of this critical phenomenon.

Introduction

Perovskite manganites, with the general formula R₁₋ₓAₓMnO₃ (where R is a rare-earth element and A is a divalent alkaline-earth element), have been the subject of intense research due to their rich phase diagrams and remarkable properties, most notably colossal magnetoresistance (CMR).[1][2] At the core of manganite physics is the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and energy.[3] In manganites, this effect is predominantly associated with the Mn³⁺ ion (with a 3d⁴ electronic configuration) in an octahedral coordination environment.[4][5] The presence and nature of the Jahn-Teller distortion are critical in determining the material's electronic bandwidth, magnetic ordering, and ultimately, its potential for technological applications.[6][7] This guide aims to provide a detailed technical overview of the Jahn-Teller distortion in this compound compounds, catering to an audience of researchers and scientists.

The Jahn-Teller Effect in Manganates: Fundamental Principles

The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometrical distortion that removes this degeneracy, thereby lowering the overall energy of the system.[3]

The Mn³⁺ Ion and Octahedral Splitting

In the perovskite structure, each manganese ion is surrounded by six oxygen ions, forming a MnO₆ octahedron. The crystal field created by the oxygen ligands splits the five degenerate d-orbitals of the Mn ion into a lower-energy triplet (t₂g) and a higher-energy doublet (e_g).[8] For a high-spin Mn³⁺ ion (t₂g³ e_g¹), the single electron in the degenerate e_g orbitals (d_z² and d_x²-y²) is the source of the Jahn-Teller instability.[4]

The Distortion Mechanism

To remove the electronic degeneracy, the MnO₆ octahedron distorts. This distortion typically manifests as an elongation of two trans Mn-O bonds (along the z-axis, a Q₃ distortion) and a compression of the four equatorial Mn-O bonds (in the x-y plane), or vice-versa.[9] This tetragonal distortion splits the e_g orbitals into two non-degenerate levels, with the d_z² orbital being lowered in energy and the d_x²-y² orbital being raised in energy (for an elongation).[8] The single e_g electron then occupies the lower energy d_z² orbital, resulting in a net energy gain for the system.

Static vs. Dynamic Jahn-Teller Distortion

The Jahn-Teller distortion in manganites can be either static or dynamic.[10]

-

Static Jahn-Teller Distortion: At low temperatures, the distortions of individual MnO₆ octahedra can align in a long-range, ordered pattern throughout the crystal lattice. This is known as a cooperative Jahn-Teller effect and results in a macroscopic structural phase transition.[10]

-

Dynamic Jahn-Teller Distortion: At higher temperatures, thermal energy can be sufficient to cause the direction of the octahedral elongation to fluctuate rapidly between the three possible axes (x, y, and z).[10] In this dynamic state, the time-averaged structure may appear to have a higher symmetry (e.g., cubic), while local, instantaneous distortions are still present.[11]

Cooperative Jahn-Teller Effect and Orbital Ordering

In manganates with a high concentration of Mn³⁺ ions, such as the parent compound LaMnO₃, the local Jahn-Teller distortions do not occur in isolation. Instead, they exhibit a cooperative ordering, driven by the elastic interactions between adjacent distorted octahedra.[12] This cooperative Jahn-Teller effect (CJTE) leads to a long-range, ordered arrangement of the distorted MnO₆ octahedra and, consequently, an ordering of the occupied e_g orbitals.[13] This phenomenon is known as orbital ordering . For example, in LaMnO₃, an A-type antiferromagnetic ordering is accompanied by a staggered ordering of the d_z² and d_x²-y² orbitals.[14]

Impact on Electronic and Magnetic Properties

The Jahn-Teller distortion has a profound impact on the electronic and magnetic properties of manganates.

-

Electron-Phonon Coupling and Polaron Formation: The strong interaction between the e_g electrons and the lattice vibrations (phonons) associated with the JT distortion leads to the formation of Jahn-Teller polarons .[15] A JT polaron is a quasiparticle consisting of an electron "dressed" in a cloud of lattice distortions that it carries with it as it moves through the crystal. These polarons are localized and have a significantly larger effective mass than a bare electron, which strongly influences the electrical conductivity.[1]

-

Double Exchange and Ferromagnetism: In mixed-valence manganites (containing both Mn³⁺ and Mn⁴⁺), the dominant mechanism for ferromagnetism is the double-exchange interaction . This mechanism describes the hopping of an e_g electron from a Mn³⁺ ion to an adjacent Mn⁴⁺ ion, mediated by the intervening oxygen ion. The hopping probability is maximized when the core t₂g spins of the two Mn ions are aligned ferromagnetically. The Jahn-Teller distortion can influence the double-exchange interaction by affecting the overlap between the Mn e_g and O 2p orbitals, thereby impacting the ferromagnetic transition temperature (T_C).

-

Colossal Magnetoresistance (CMR): The CMR effect, a dramatic decrease in electrical resistance in the presence of a magnetic field, is intimately linked to the Jahn-Teller distortion.[2] In the vicinity of the metal-insulator transition, the application of a magnetic field aligns the spins of the Mn ions, enhancing the double-exchange mechanism and promoting the delocalization of the Jahn-Teller polarons.[7] This leads to a transition from an insulating, polaronic state to a metallic, ferromagnetic state, resulting in a colossal drop in resistance.

Quantitative Data on Jahn-Teller Distortion

The magnitude of the Jahn-Teller distortion can be quantified by examining the Mn-O bond lengths within the MnO₆ octahedra. The following tables summarize representative quantitative data for various this compound compounds.

Table 1: Mn-O Bond Lengths in LaMnO₃

| Bond | Bond Length (Å) |

| Mn-O(1) | 1.9622 |

| Mn-O(2) short | 1.907 |

| Mn-O(2) long | 2.188 |

Data sourced from reference[5].

Table 2: Average Mn-O Bond Lengths and Mn-O-Mn Bond Angles in Doped Manganites

| Compound | Average Mn-O Bond Length (Å) | Average Mn-O-Mn Bond Angle (°) |

| La₀.₇Sr₀.₃MnO₃ (Room Temp) | 1.945 | 167.5 |

| La₀.₇Sr₀.₃MnO₃ (10 K) | 1.944 | 168.1 |

| Ca₀.₉Ho₀.₁MnO₃ | 1.905 | 155.5 |

| Ca₀.₆Ho₀.₄MnO₃ | 1.912 | 151.0 |

Data compiled from references[14][16].

Experimental Protocols for Characterization

Several experimental techniques are crucial for probing the Jahn-Teller distortion in manganates.

X-ray and Neutron Diffraction with Rietveld Refinement

Objective: To determine the crystal structure, including precise atomic positions and bond lengths, which provides direct evidence of the Jahn-Teller distortion.

Methodology:

-

Sample Preparation: A polycrystalline sample of the manganite is finely ground to a homogenous powder to ensure random orientation of the crystallites.

-

Data Collection:

-

X-ray Diffraction (XRD): The powder sample is mounted in a diffractometer, and a monochromatic X-ray beam (typically Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the scattering angle (2θ).[17]

-

Neutron Powder Diffraction (NPD): For more precise determination of oxygen positions (due to the higher scattering cross-section of oxygen for neutrons compared to X-rays) and to probe magnetic structures, NPD is employed. The powdered sample is placed in a suitable container (e.g., a vanadium can) and illuminated with a monochromatic neutron beam. The scattered neutrons are collected by a detector array.[18][19]

-

-

Rietveld Refinement: The collected diffraction pattern is analyzed using the Rietveld method. This involves fitting a calculated diffraction pattern, based on a structural model (including space group, lattice parameters, atomic positions, and thermal parameters), to the experimental data.[20][21] The refinement process minimizes the difference between the observed and calculated patterns, yielding accurate structural parameters. The presence of distinct long and short Mn-O bond lengths in the refined structure is a clear signature of a static Jahn-Teller distortion.[22]

X-ray Absorption Spectroscopy (XAS)

Objective: To probe the local atomic and electronic structure around the Mn ions.

Methodology:

-

Sample Preparation: The sample can be a thin film, a powder pressed into a pellet, or a suspension.

-

Data Collection: The experiment is typically performed at a synchrotron radiation source. A monochromatic X-ray beam is tuned across the Mn K-edge (or L-edge). The absorption of X-rays by the sample is measured as a function of the incident X-ray energy. Data can be collected in transmission or fluorescence mode.[1][6]

-

Data Analysis:

-

X-ray Absorption Near Edge Structure (XANES): The region near the absorption edge is sensitive to the oxidation state and coordination geometry of the Mn ions.[23]

-

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the absorption coefficient above the edge contain information about the local atomic environment, including the coordination number and bond distances of the neighboring atoms. Analysis of the EXAFS data can reveal the presence of local distortions even in the absence of long-range order (i.e., dynamic Jahn-Teller distortions).[11]

-

Raman Spectroscopy

Objective: To study the vibrational modes (phonons) of the crystal lattice, which are sensitive to local structural distortions.

Methodology:

-

Sample Preparation: The sample can be a single crystal, a thin film, or a pressed powder pellet.

-

Data Collection: A monochromatic laser beam is focused onto the sample. The scattered light is collected and passed through a spectrometer to separate the inelastically scattered (Raman) photons from the elastically scattered (Rayleigh) photons.[24] The spectrum is recorded as intensity versus the energy shift (Raman shift) from the incident laser frequency.[25]

-

Data Analysis: The appearance of new phonon modes or the splitting and broadening of existing modes in the Raman spectrum can be indicative of a reduction in local symmetry caused by the Jahn-Teller distortion. The temperature dependence of these spectral features can be used to study the transition from a dynamic to a static Jahn-Teller distorted state.

Visualizing the Jahn-Teller Effect and its Consequences

The following diagrams, generated using the DOT language, illustrate key concepts related to the Jahn-Teller distortion in manganates.

Conclusion

The Jahn-Teller distortion is an indispensable concept for understanding the rich and complex physics of this compound compounds. It is not merely a minor structural perturbation but a driving force that dictates the electronic and magnetic ground states of these materials. The interplay between the Jahn-Teller effect, electron-phonon coupling, double exchange, and orbital ordering gives rise to remarkable phenomena such as colossal magnetoresistance. A thorough characterization of the Jahn-Teller distortion through a combination of advanced experimental techniques, as detailed in this guide, is essential for unraveling the intricate mechanisms at play in manganates and for designing new materials with tailored functionalities. This technical guide serves as a foundational resource for researchers embarking on the study of these fascinating and technologically promising materials.

References

- 1. In-situ X-Ray Absorption Spectroscopy (XAS) Investigation of a Bifunctional Manganese Oxide Catalyst with High Activity for Electrochemical Water Oxidation and Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Relaxing the Jahn–Teller distortion of LiMn0.6Fe0.4PO4 cathodes via Mg/Ni dual-doping for high-rate and long-life Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. digitalcommons.unf.edu [digitalcommons.unf.edu]

- 6. Gain Insights to Material Structures with Xray Absorption Spectroscopy | Malvern Panalytical [malvernpanalytical.com]

- 7. The effect of band Jahn-Teller distortion on the magnetoresistivity of manganites: a model study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. Jahn–Teller effect - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bbhegdecollege.com [bbhegdecollege.com]

- 15. researchgate.net [researchgate.net]

- 16. semarakilmu.com.my [semarakilmu.com.my]

- 17. Neutron powder diffraction investigation on the crystal and magnetic structure of (Ho(0.50+x)Ca(0.50-x))(Mn(1-x)Cr(x))O3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. conference.sns.gov [conference.sns.gov]

- 19. researchgate.net [researchgate.net]

- 20. workshops.ill.fr [workshops.ill.fr]

- 21. researchgate.net [researchgate.net]

- 22. Use of X-Ray Absorption Spectroscopy (XAS) to Speciate Manganese in Airborne Particulate Matter from 5 Counties Across the US - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m.youtube.com [m.youtube.com]

- 24. Basics of Raman spectroscopy | Anton Paar Wiki [wiki.anton-paar.com]

- 25. spectroscopyonline.com [spectroscopyonline.com]

Quantum Mechanical Insights into Manganate Catalytic Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical studies to elucidate the catalytic mechanisms of manganate-based systems. With a focus on the oxygen evolution reaction (OER), a critical process in renewable energy technologies and of interest in various biological and pharmaceutical contexts, this document details the computational methodologies, summarizes key quantitative findings, and visualizes the intricate reaction pathways. The information presented is curated from recent scientific literature to aid researchers in understanding and further exploring the catalytic potential of manganese oxides and molecular complexes.

Theoretical Framework: Unraveling Catalysis with Quantum Mechanics

Quantum mechanics (QM) offers a powerful lens through which the complex electronic and structural dynamics of catalytic reactions can be understood at the atomic level. For this compound catalytic sites, which are known for their intricate electronic structures arising from the multiple oxidation states and spin configurations of manganese, QM methods are indispensable.

Density Functional Theory (DFT) stands out as the most widely used QM method in this field due to its favorable balance of computational cost and accuracy.[1] DFT calculations allow for the determination of reaction pathways, the identification of transient intermediates, and the calculation of energetic barriers, providing insights that are often inaccessible through experimental means alone.[2][3] Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, and methods that account for strong electron correlation, such as DFT+U, are often employed to accurately describe the electronic properties of manganese oxides.[4][5][6]

Computational and Experimental Protocols

The following sections detail the typical computational and experimental protocols utilized in the study of this compound catalytic sites.

Computational Protocol: Density Functional Theory (DFT) Calculations

A standard computational protocol for investigating the catalytic properties of this compound systems using DFT is outlined below. This protocol is a composite of methodologies reported in the scientific literature.[4][7][8][9]

1. Model Construction:

- Solid-State Systems (e.g., MnO₂, Mn₂O₃): Catalytic surfaces are modeled using slab models derived from the bulk crystal structures. A vacuum layer of at least 15 Å is typically added to separate periodic images of the slab.

- Molecular Catalysts (e.g., Cubane Complexes): The molecular structure of the catalyst is used as the computational model.

2. DFT Software:

- Quantum chemistry packages such as VASP (Vienna Ab initio Simulation Package) for periodic systems or Gaussian, ORCA for molecular systems are commonly used.[9]

3. DFT Functional and Basis Set:

- Functional: The choice of functional is critical. Common choices include the Perdew-Burke-Ernzerhof (PBE) functional for solid-state systems, often with a Hubbard U correction (PBE+U) to treat localized d-electrons of manganese.[4][6] For molecular systems, hybrid functionals like B3LYP with dispersion corrections (e.g., B3LYP-D3) are frequently employed.[7][8]

- Basis Set: For solid-state calculations, a plane-wave basis set with a kinetic energy cutoff of 400-500 eV is typical. For molecular calculations, basis sets like def2-SVP or def2-TZVP are common.[7][8]

4. Geometry Optimization:

- The atomic positions of the catalyst and adsorbates are optimized until the forces on each atom are below a certain threshold (e.g., 0.01-0.05 eV/Å).

5. Adsorption and Reaction Pathway Calculations:

- The binding energies of reaction intermediates are calculated by placing them on the catalyst surface and performing geometry optimizations.

- Transition states for elementary reaction steps are located using methods like the climbing-image nudged elastic band (CI-NEB) or dimer methods.

6. Free Energy Corrections:

- To compare with experimental conditions, zero-point vibrational energy (ZPVE), thermal corrections, and entropic contributions are calculated from the vibrational frequencies of the optimized structures. For electrochemical reactions, the computational hydrogen electrode (CHE) model is often used to incorporate the effect of the electrode potential.[2]

Experimental Protocol: Electrochemical Evaluation

Quantum mechanical studies are often complemented by experimental electrochemical measurements to validate the theoretical predictions. A typical experimental protocol for evaluating the OER activity of a this compound catalyst is as follows:

1. Electrode Preparation:

- The catalyst material is dispersed in a solution containing a binder (e.g., Nafion) and a conductive additive (e.g., carbon black) to form an ink.

- A specific volume of the ink is drop-casted onto a working electrode (e.g., glassy carbon, fluorine-doped tin oxide) and dried.

2. Electrochemical Cell:

- A three-electrode setup is used, consisting of the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

3. Electrochemical Measurements:

- Cyclic Voltammetry (CV): Performed in an electrolyte solution (e.g., 1.0 M KOH) to characterize the redox behavior of the catalyst.[2]

- Linear Sweep Voltammetry (LSV): Used to measure the catalytic current as a function of the applied potential to determine the overpotential required for the OER.[2]

- Tafel Analysis: The Tafel slope is derived from the LSV data to provide insights into the reaction mechanism.

- Chronopotentiometry or Chronoamperometry: Conducted to assess the long-term stability of the catalyst.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from quantum mechanical studies of various this compound catalytic sites, focusing on the oxygen evolution reaction.

Table 1: Calculated Overpotentials for OER on Different this compound Catalysts

| Catalyst System | Computational Method | Calculated Overpotential (V) | Rate-Determining Step |

| δ-MnO₂ (pristine) | DFT+U | 0.78 | O* → OOH |

| δ-MnO₂ (with Mn vacancy) | DFT+U | 0.59 | O → OOH |

| MnN₄-Graphene | DFT (PBE) | 0.41 | OH → O |

| Mn₃N₇-Graphene | DFT (PBE) | 0.73 | O → OOH |

| MnN₃-Graphene | DFT (PBE) | 0.56 | H₂O → OH |

| MnO₃-Graphene | DFT (PBE) | 0.88 | O* → OOH* |

Data sourced from references[2][10].

Table 2: Gibbs Free Energy Changes (ΔG) for OER Intermediates on MnN₄-Graphene at U = 0 V

| Reaction Step | Intermediate | ΔG (eV) |

| H₂O(l) → OH + H⁺ + e⁻ | OH | 1.04 |

| OH → *O + H⁺ + e⁻ | O | 2.69 |

| O + H₂O(l) → *OOH + H⁺ + e⁻ | OOH | 4.10 |

| *OOH → O₂(g) + H⁺ + e⁻ | - | 4.92 |

Data extracted from the free energy diagram in reference[2].

Visualizing Catalytic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanistic pathways and workflows in the quantum mechanical study of this compound catalysts.

The Oxygen Evolution Reaction (OER) Catalytic Cycle

The OER on a generic this compound active site (*) is typically understood to proceed through a series of four proton-coupled electron transfer steps, as depicted in the following signaling pathway.

References

- 1. Quantum chemical studies of manganese centers in biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. ORCA Input Library - DFT calculations [sites.google.com]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Sol-Gel Synthesis of Nanocrystalline Manganates

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of nanocrystalline manganates using the sol-gel method. This technique is a versatile and cost-effective approach for producing high-purity, homogenous nanoparticles with controlled size and morphology.[1][2][3] The protocols and data presented herein are compiled from various studies to offer a comprehensive guide for researchers in materials science and related fields.

Overview of the Sol-Gel Synthesis Method

The sol-gel process involves the transition of a colloidal solution (sol) into a solid network (gel).[2][3] This wet-chemical technique allows for the synthesis of materials at relatively low temperatures, providing excellent control over the final product's properties.[4] The key stages of the sol-gel process are:

-

Sol Formation: Dissolution of precursors (typically metal nitrates or alkoxides) in a solvent, often with the aid of a chelating agent to form a stable and homogenous solution.[2]

-

Gelation: The sol is heated to promote polymerization, resulting in the formation of a viscous gel.[2]

-

Drying: The wet gel is dried to remove the solvent and other volatile organic compounds.

-

Calcination: The dried gel is heat-treated at high temperatures to induce crystallization and form the desired nanocrystalline manganate phase.

Experimental Protocol: Sol-Gel Synthesis of LaMnO₃ Nanoparticles

This protocol details the synthesis of Lanthanum Manganite (LaMnO₃), a widely studied perovskite this compound. The principles can be adapted for other this compound compositions.

2.1. Materials and Reagents

-

Lanthanum (III) nitrate hexahydrate (La(NO₃)₃·6H₂O)

-

Manganese (II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)[5]

-

Citric acid (C₆H₈O₇) or other chelating agents like EDTA

-

Urea (optional, as a combustion agent)[6]

-

Deionized water

-

Ammonia solution (for pH adjustment)[6]

2.2. Detailed Synthesis Procedure

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of Lanthanum (III) nitrate hexahydrate and Manganese (II) nitrate tetrahydrate in deionized water with continuous stirring.[5][7] For example, to synthesize LaMnO₃, a 1:1 molar ratio of La to Mn precursors is used.

-

In a separate beaker, dissolve a chelating agent, such as citric acid, in deionized water. The molar ratio of citric acid to total metal ions is typically in the range of 1:1 to 2:1.[7]

-

-

Sol Formation:

-

Slowly add the chelating agent solution to the metal nitrate solution under vigorous stirring.

-

If necessary, adjust the pH of the solution. For instance, a urea-assisted method may require adjusting the pH to around 8 with ammonia.[6]

-

Heat the resulting solution to between 70°C and 90°C with continuous stirring.[6][8] This step facilitates the formation of a stable metal-chelate complex.

-

-

Gelation:

-

Continue heating the solution until a transparent, viscous gel is formed.[6] The gelation time can vary depending on the temperature and the specific precursors and chelating agents used.

-

-

Drying:

-

Dry the wet gel in an oven, typically overnight at a temperature of around 120°C, to obtain a spongy, solid precursor.[6]

-

-

Grinding and Pre-Calcination:

-

Grind the dried gel into a fine powder using a mortar and pestle.

-

An optional pre-calcination step at a lower temperature (e.g., 200°C for 1 hour) can be performed to remove residual organic matter.[6]

-

-

Calcination:

-

Calcine the ground powder in a furnace to induce crystallization. The calcination temperature and duration are critical parameters that influence the crystallinity, particle size, and phase purity of the final product. A typical calcination condition for LaMnO₃ is 750°C for 2 hours.[6]

-

Experimental Workflow

The following diagram illustrates the key steps in the sol-gel synthesis of nanocrystalline manganates.

References

- 1. junikhyatjournal.in [junikhyatjournal.in]

- 2. azonano.com [azonano.com]

- 3. Sol–gel process - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. redalyc.org [redalyc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of the gelation temperature on the structural, magnetic and magnetocaloric properties of perovskite nanoparticles manufactured using the sol–gel method - PMC [pmc.ncbi.nlm.nih.gov]

Hydrothermal Synthesis of Manganate Nanowires and Nanorods: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of manganate (manganese oxide) nanowires and nanorods. The methodologies outlined are collated from established research and are intended to serve as a comprehensive guide for reproducing these nanomaterials for various applications, including catalysis, energy storage, and biomedical uses.

Introduction

Manganese oxides are compelling materials in nanotechnology due to their diverse crystal structures (e.g., α-, β-, γ-, δ-MnO₂), low cost, environmental compatibility, and versatile physicochemical properties.[1] One-dimensional (1D) nanostructures, such as nanowires and nanorods, are of particular interest because their high aspect ratio and large surface area can lead to enhanced performance in applications like catalysis, lithium-ion batteries, and drug delivery systems.[2][3][4] The hydrothermal method is a widely used, facile, and effective technique for synthesizing high-quality, single-crystalline this compound nanowires and nanorods with controlled morphologies.[5][6] This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave.

Applications of this compound Nanowires and Nanorods

This compound nanowires and nanorods exhibit properties that make them suitable for a wide range of applications:

-

Catalysis: Their high surface area and distinct crystal structures make them effective catalysts for various reactions, including CO oxidation and the oxygen reduction reaction (ORR).[7][8] Nanostructured MnO₂ has shown excellent performance in environmental catalysis.[6]

-

Energy Storage: These nanomaterials are extensively investigated as electrode materials for lithium-ion batteries and supercapacitors, owing to their high theoretical capacity.[9][10][11] The 1D structure facilitates ion transport and accommodates volume changes during charge-discharge cycles.[12]

-

Biomedical Applications: Manganese oxide nanoparticles are being explored for drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).[13][14] Their biodegradability and responsiveness to the tumor microenvironment are advantageous for cancer therapy.[15]

-

Sensors: The high surface-to-volume ratio of nanowires makes them highly sensitive to their chemical environment, enabling their use in various sensors.[4]

Experimental Protocols

The following protocols detail the hydrothermal synthesis of different phases of this compound nanowires and nanorods. The parameters can be tuned to achieve desired morphologies and crystal structures.

Protocol 1: Synthesis of α-MnO₂ Nanowires

This protocol is adapted from a method involving the reaction of manganese sulfate and potassium perthis compound.[7][16]

Materials:

-

Manganese sulfate monohydrate (MnSO₄·H₂O)

-

Potassium perthis compound (KMnO₄)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (100 mL capacity)

-

Magnetic stirrer

-

Oven

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

Prepare a 0.2 M aqueous solution of MnSO₄·H₂O and a 0.21 M aqueous solution of KMnO₄.

-

Add the MnSO₄ solution dropwise to the KMnO₄ solution while stirring continuously. The molar ratio of KMnO₄ to MnSO₄ should be approximately 2.5:1.[7]

-

Transfer the resulting mixed solution into a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 160°C for a duration of 2 to 16 hours. The reaction time influences the aspect ratio of the nanorods.[7][16]

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the brown precipitate by centrifugation.

-

Wash the product thoroughly with deionized water and ethanol several times to remove any impurities.

-

Dry the final product in a vacuum oven at 80°C overnight.

Protocol 2: Synthesis of γ-MnO₂ Nanostructures

This protocol describes the synthesis of γ-MnO₂ nanostructures using a reaction between a Mn²⁺ precursor and an oxidizing agent.[17]

Materials:

-

Manganese (II) salt (e.g., MnSO₄·H₂O, MnCl₂·4H₂O, or Mn(OAc)₂·4H₂O)

-

Sodium chlorate (NaClO₃)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (100 mL capacity)

-

Magnetic stirrer

-

Oven

-

Filtration apparatus

Procedure:

-

Dissolve 2 mmol of NaClO₃ and 1 mmol of the chosen Mn²⁺ salt in deionized water.

-

Stir the solution magnetically until it becomes clear.

-

Transfer the solution into a 100 mL Teflon-lined autoclave.

-

Heat the autoclave at 160°C for 12 hours.[17]

-

Let the autoclave cool to room temperature.

-

Collect the black powder product by filtration, wash it with distilled water, and dry. The morphology of the resulting nanostructures can vary (cross, sheet, star) depending on the manganese salt precursor used.[17]

Protocol 3: Synthesis of Mn₃O₄ Nanowires

This protocol details a facile hydrothermal method for preparing Mn₃O₄ nanowires using KMnO₄ and ethanol.[18]

Materials:

-

Potassium perthis compound (KMnO₄)

-

Ethanol

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave

-

Magnetic stirrer

-

Oven

-

Centrifuge

Procedure:

-

Prepare a solution of KMnO₄ in deionized water.

-

Add a specific volume of ethanol to the KMnO₄ solution. The ethanol content affects the final morphology.

-

Transfer the mixture to a Teflon-lined autoclave.

-

Heat the autoclave to a temperature between 110°C and 170°C for 4 hours. Uniform nanowires are typically formed at 110°C.[18]

-

After the reaction, allow the autoclave to cool down.

-